molecular formula C21H25ClN4O2 B243863 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

Katalognummer B243863
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: ANHAFIPLRDZBJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a key role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Wirkmechanismus

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, and induction of apoptosis.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits B-cell proliferation and survival, and induces apoptosis. In vivo studies have shown that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide reduces tumor growth and prolongs survival in B-cell malignancy xenograft models. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. It has potent and selective activity against BTK, which is a promising target for the treatment of B-cell malignancies. However, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It may also have off-target effects on other kinases, which may affect its specificity and safety.

Zukünftige Richtungen

There are several future directions for the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide in patients with B-cell malignancies. Second, combination therapies with other targeted agents, such as PI3K inhibitors, may enhance the antitumor activity of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide. Third, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in B-cell malignancies. Fourth, the identification of biomarkers of response to BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide for the treatment of other diseases, such as autoimmune disorders, may expand its therapeutic potential.

Synthesemethoden

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.

Wissenschaftliche Forschungsanwendungen

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has potent antitumor activity in B-cell malignancy xenograft models.

Eigenschaften

Molekularformel

C21H25ClN4O2

Molekulargewicht

400.9 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H25ClN4O2/c1-15(2)12-20(27)26-10-8-25(9-11-26)19-6-5-17(13-18(19)22)24-21(28)16-4-3-7-23-14-16/h3-7,13-15H,8-12H2,1-2H3,(H,24,28)

InChI-Schlüssel

ANHAFIPLRDZBJJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

Kanonische SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.